Cas no 332176-35-9 (<br>2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-a mide)
<br>2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-a mide Chemical and Physical Properties
Names and Identifiers
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- <br>2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-a mide
- Oprea1_189507
- Oprea1_350602
- N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide
- SB73175
- 2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-amide
- 332176-35-9
- AKOS000570289
-
- MDL: MFCD02045929
- Inchi: 1S/C24H18Cl2N2O/c1-14-10-11-16(15(2)12-14)22-13-18(17-6-3-4-8-20(17)27-22)24(29)28-21-9-5-7-19(25)23(21)26/h3-13H,1-2H3,(H,28,29)
- InChI Key: SBAMTYGTZXSHIL-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1NC(C1=CC(C2C=CC(C)=CC=2C)=NC2C=CC=CC1=2)=O)Cl
Computed Properties
- Exact Mass: 420.0796186Da
- Monoisotopic Mass: 420.0796186Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 573
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 42Ų
<br>2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-a mide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM267785-5g |
N-(2,3-Dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |
332176-35-9 | 97% | 5g |
$825 | 2021-08-18 | |
| Chemenu | CM267785-1g |
N-(2,3-Dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |
332176-35-9 | 97% | 1g |
$320 | 2022-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676165-5g |
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |
332176-35-9 | 98% | 5g |
¥10987.00 | 2024-05-18 |
<br>2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-a mide Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on <br>2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-a mide
2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-amide: A Comprehensive Overview
2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-amide (CAS No. 332176-35-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and is characterized by its unique structural features, which include a quinoline ring system and a substituted phenyl group. The combination of these structural elements endows the compound with a range of biological activities, making it a promising candidate for further research and development.
The quinoline ring system is a well-known scaffold in medicinal chemistry, often associated with antimalarial and antibacterial properties. In the case of 2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-amide, the presence of the 2,4-dimethyl-phenyl substituent and the 2,3-dichloro-phenyl amide group adds additional complexity and functionality to the molecule. These substituents can influence the compound's pharmacological properties, such as its solubility, stability, and interaction with biological targets.
Recent studies have highlighted the potential of 2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-amide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be a valuable lead for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-amide has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism underlying this anticancer activity is thought to involve the modulation of key signaling pathways involved in cell proliferation and survival.
The pharmacokinetic profile of 2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-amide has been another area of focus in recent research. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and good tissue penetration make it a suitable candidate for further preclinical and clinical evaluation.
To further enhance its therapeutic potential, researchers have explored various modifications to the structure of 2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-amide. For example, substituting different functional groups on the phenyl rings or altering the amide linkage can lead to compounds with improved potency and selectivity. These structural modifications are guided by computational modeling and in vitro screening techniques to identify optimal candidates for further development.
The safety profile of 2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-amide is also an important consideration. Preclinical toxicology studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, ongoing research is necessary to fully characterize its safety profile in humans.
In conclusion, 2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid (2,3-dichloro-phenyl)-amide (CAS No. 332176-35-9) represents a promising lead compound with diverse biological activities. Its potential applications in anti-inflammatory and anticancer therapy make it an attractive target for further investigation. As research continues to advance our understanding of this compound's mechanisms of action and pharmacological properties, it holds great promise for contributing to the development of new therapeutic agents.
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